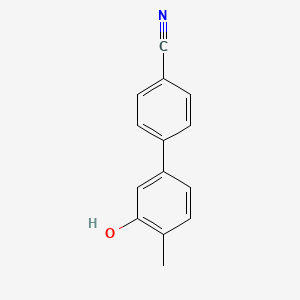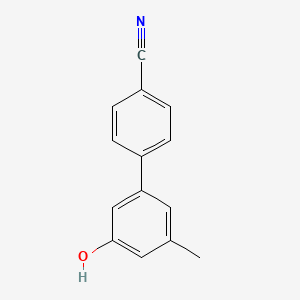
5-(3-Formylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Formylphenyl)-3-methylphenol, 95% (5-FMP-3MP) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 189.18 g/mol. 5-FMP-3MP is a common reagent used in organic synthesis and as a starting material for the preparation of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other products.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)-3-methylphenol, 95% is not well understood. It is believed to act as a catalyst in the reaction of 3-methylphenol and formic acid, which produces the desired product. The reaction is believed to involve the formation of a complex between the two reactants, which is then broken down to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-3-methylphenol, 95% have not been extensively studied. It is believed to have no significant adverse effects on humans or animals. It is not known to be toxic or hazardous at the concentrations typically used in laboratory experiments.
Advantages and Limitations for Lab Experiments
5-(3-Formylphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also easy to use and has a high yield. The major limitation of 5-(3-Formylphenyl)-3-methylphenol, 95% is that it is not very soluble in water, which can limit its usefulness in some applications.
Future Directions
The potential future directions for 5-(3-Formylphenyl)-3-methylphenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its solubility and reactivity could lead to new and improved synthesis methods. Finally, further research into its potential use as a catalyst for other reactions could lead to new and improved products.
Synthesis Methods
5-(3-Formylphenyl)-3-methylphenol, 95% is produced by the reaction of 3-methylphenol and formic acid. This reaction is performed in aqueous solution and is catalyzed by a base such as potassium hydroxide. The reaction is exothermic and the yield of 5-(3-Formylphenyl)-3-methylphenol, 95% is typically around 95%.
Scientific Research Applications
5-(3-Formylphenyl)-3-methylphenol, 95% is a useful reagent for organic synthesis, and has been used in a variety of research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFNEOMYYFHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683703 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-43-3 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














